

# Spectroscopic Characterization of 2-(Pyrrolidin-1-yl)pyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)pyrimidine

Cat. No.: B071391

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## Introduction

**2-(Pyrrolidin-1-yl)pyrimidine** is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrimidine and pyrrolidine scaffolds in numerous biologically active molecules. The pyrimidine ring is a core component of nucleobases, while the pyrrolidine motif is found in many natural products and synthetic drugs. A thorough understanding of the spectroscopic properties of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Pyrrolidin-1-yl)pyrimidine**. While experimental data for this specific molecule is not readily available in public databases, this guide presents predicted spectroscopic data based on established principles and analysis of analogous structures. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data for this class of compounds.

## Molecular Structure and Numbering

The structure of **2-(Pyrrolidin-1-yl)pyrimidine** with the IUPAC numbering system is presented below. This numbering is used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure and numbering of **2-(Pyrrolidin-1-yl)pyrimidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-(Pyrrolidin-1-yl)pyrimidine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide characteristic signals.

### Predicted $^1\text{H}$ NMR Data

The predicted  $^1\text{H}$  NMR spectrum of **2-(Pyrrolidin-1-yl)pyrimidine** in a standard deuterated solvent like chloroform- $d$  ( $\text{CDCl}_3$ ) is expected to show distinct signals for the protons of the pyrimidine and pyrrolidine rings.

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H4, H6	~8.3	Doublet	~4.8
H5	~6.5	Triplet	~4.8
H2', H5'	~3.5	Triplet	~6.5
H3', H4'	~1.9	Multiplet	-

#### Rationale for Predictions:

- Pyrimidine Protons:** The protons on the pyrimidine ring (H4, H5, and H6) are in an electron-deficient aromatic system, leading to downfield chemical shifts. H4 and H6 are chemically equivalent and are expected to appear as a doublet due to coupling with H5. H5 will appear as a triplet due to coupling with both H4 and H6.
- Pyrrolidine Protons:** The protons on the pyrrolidine ring are in a saturated aliphatic environment. The protons on the carbons adjacent to the nitrogen (H2' and H5') are deshielded due to the electronegativity of the nitrogen and their proximity to the pyrimidine ring, hence their downfield shift compared to the other pyrrolidine protons. These will likely appear as a triplet due to coupling with the adjacent methylene protons (H3' and H4'). The protons at the 3' and 4' positions (H3' and H4') are expected to be in a more shielded environment and will appear as a multiplet due to complex coupling.

## Predicted $^{13}\text{C}$ NMR Data

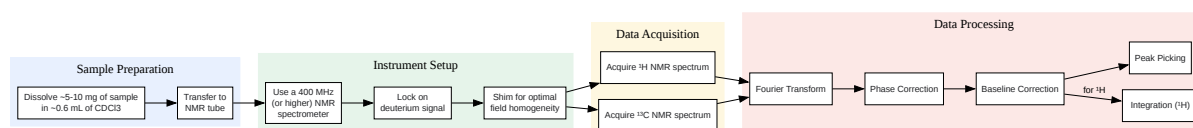
The predicted  $^{13}\text{C}$  NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon(s)	Predicted Chemical Shift ( $\delta$ , ppm)
C2	~162
C4, C6	~157
C5	~110
C2', C5'	~47
C3', C4'	~25

### Rationale for Predictions:

- Pyrimidine Carbons:** The carbons of the pyrimidine ring are in an aromatic environment. C2, being attached to two nitrogen atoms, is the most deshielded. C4 and C6 are also significantly deshielded due to the adjacent nitrogen atoms. C5 is the most shielded of the pyrimidine carbons.
- Pyrrolidine Carbons:** The carbons of the pyrrolidine ring are in the aliphatic region. The carbons directly attached to the nitrogen (C2' and C5') are deshielded compared to the other two carbons (C3' and C4').

## Experimental Protocol for NMR Data Acquisition



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